molecular formula C14H13BrO B1532358 (4-Bromophenyl)(2-methylphenyl)methanol CAS No. 944695-76-5

(4-Bromophenyl)(2-methylphenyl)methanol

Cat. No.: B1532358
CAS No.: 944695-76-5
M. Wt: 277.16 g/mol
InChI Key: ZSFDPTJAQOQSJI-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2-methylphenyl)methanol: is a chemical compound with the molecular formula C14H13BrO and a molecular weight of 277.16 g/mol . This compound is characterized by the presence of a bromine atom on a phenyl ring, a methyl group on another phenyl ring, and a hydroxyl group attached to a methylene bridge connecting the two phenyl rings.

Synthetic Routes and Reaction Conditions:

  • Bromination and Methylation: The compound can be synthesized by first brominating 2-methylbenzene to form 4-bromophenyl-2-methylbenzene . Subsequently, a Grignard reaction can be performed using magnesium to form the Grignard reagent, which is then reacted with formaldehyde to introduce the hydroxyl group.

  • Direct Coupling: Another method involves the direct coupling of 4-bromobenzene with 2-methylbenzene in the presence of a palladium catalyst to form the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and methylation reactions, often using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

(4-Bromophenyl)(2-methylphenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (4-bromophenyl)(2-methylphenyl)methanone .

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in (4-phenyl)(2-methylphenyl)methanol .

  • Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, to form derivatives like (4-aminophenyl)(2-methylphenyl)methanol .

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Typical reagents include sodium borohydride and lithium aluminum hydride .

  • Substitution: Reagents like ammonia and alkyl halides are used for substitution reactions.

Major Products Formed:

  • Oxidation: (4-bromophenyl)(2-methylphenyl)methanone

  • Reduction: (4-phenyl)(2-methylphenyl)methanol

  • Substitution: (4-aminophenyl)(2-methylphenyl)methanol

Scientific Research Applications

(4-Bromophenyl)(2-methylphenyl)methanol: has various applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(4-Bromophenyl)(2-methylphenyl)methanol: can be compared with other similar compounds, such as (4-bromophenyl)(3-methylphenyl)methanol and (4-bromophenyl)(4-methylphenyl)methanol . These compounds differ in the position of the methyl group on the phenyl ring, which can affect their chemical properties and biological activities. The uniqueness of This compound

Comparison with Similar Compounds

  • (4-bromophenyl)(3-methylphenyl)methanol

  • (4-bromophenyl)(4-methylphenyl)methanol

  • (4-bromophenyl)(2-methylphenyl)methanone

  • (4-aminophenyl)(2-methylphenyl)methanol

(4-Bromophenyl)(2-methylphenyl)methanol , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-bromophenyl)-(2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFDPTJAQOQSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678847
Record name (4-Bromophenyl)(2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944695-76-5
Record name (4-Bromophenyl)(2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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